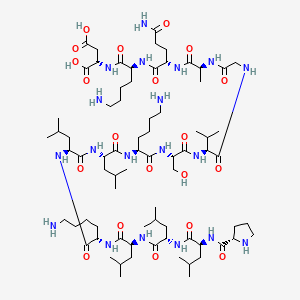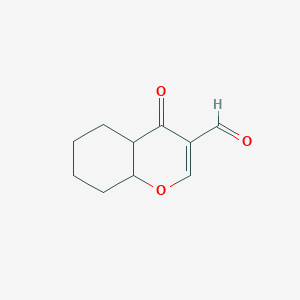
4-Oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1-Benzopyran-3-carboxaldehyde, 4-oxo-, also known as chromone-3-carboxaldehyde, is a derivative of chromone compounds. These compounds are heterocyclic and contain oxygen, with a γ-pyrone nucleus fused to a benzene ring. Chromones are known for their interesting biological properties, including antifungal, antiallergic, antiviral, antihypertensive, and anticancer activities .
Métodos De Preparación
The synthesis of 4H-1-Benzopyran-3-carboxaldehyde, 4-oxo-, involves several steps. One common method includes the preparation of substituted phenol derivatives using Suzuki coupling reactions, followed by Fries rearrangement with aluminum chloride to obtain 2-acetylphenol. This intermediate is then further processed to yield the desired compound .
Industrial production methods often involve the use of various metal chelates. For instance, complexes of manganese, cobalt, nickel, copper, and zinc with 4H-1-Benzopyran-3-carboxaldehyde, 4-oxo-, have been synthesized and characterized using techniques such as elemental analysis, infrared and UV spectroscopy, and X-ray diffraction .
Análisis De Reacciones Químicas
4H-1-Benzopyran-3-carboxaldehyde, 4-oxo-, undergoes a variety of chemical reactions, including:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Nucleophilic Addition: This compound reacts with various nucleophiles, including oxygen, sulfur, nitrogen, phosphorus, and carbon nucleophiles.
Cycloaddition and Annulation: It participates in cycloaddition reactions, such as [2+2], [3+2], and [4+2] cycloadditions, leading to the formation of complex cyclic structures.
Aplicaciones Científicas De Investigación
4H-1-Benzopyran-3-carboxaldehyde, 4-oxo-, has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4H-1-Benzopyran-3-carboxaldehyde, 4-oxo-, involves its interaction with various molecular targets and pathways. For instance, it can act as an electrophile due to its α,β-unsaturated carbonyl functionality, allowing it to participate in nucleophilic addition reactions. Additionally, its ability to form pyrylium betaine structures in the presence of appropriate reagents makes it versatile in various chemical reactions .
Comparación Con Compuestos Similares
4H-1-Benzopyran-3-carboxaldehyde, 4-oxo-, can be compared with other similar compounds, such as:
4-Oxo-4H-1-benzopyran-3-carbonitrile: This compound has similar reactivity but contains a nitrile group instead of an aldehyde group.
6-Fluoro-4-oxo-4H-1-benzopyran-3-carboxaldehyde: This fluorinated derivative exhibits different optical properties and is used in the synthesis of luminescent materials.
The uniqueness of 4H-1-Benzopyran-3-carboxaldehyde, 4-oxo-, lies in its versatile reactivity and wide range of applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C10H12O3 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde |
InChI |
InChI=1S/C10H12O3/c11-5-7-6-13-9-4-2-1-3-8(9)10(7)12/h5-6,8-9H,1-4H2 |
Clave InChI |
NZXQGVAHKFAAHP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C1)C(=O)C(=CO2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


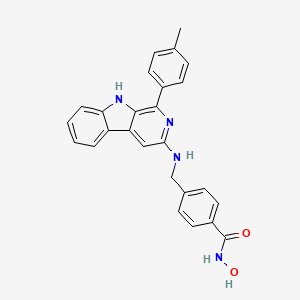
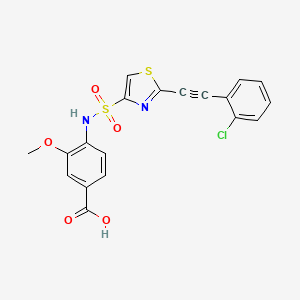
![(Z)-[3-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine](/img/structure/B12365676.png)
![3-[[6-O-(6-Deoxy-I+/--L-mannopyranosyl)-I(2)-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-4H-1-benzopyran-4-one](/img/structure/B12365683.png)
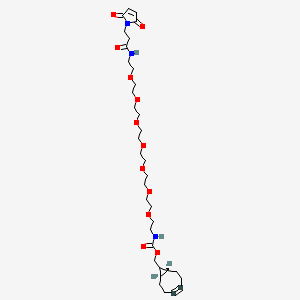
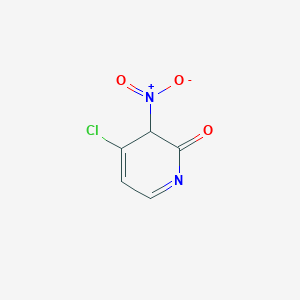
![2,7-Naphthalenedisulfonic acid,5-(acetylamino)-3-[(4-dodecylphenyl)azo]-4-hydroxy-, disodium salt](/img/structure/B12365699.png)
![4-[2-[2-[3-[4-[4-(2,4-dioxo-1,3-diazinan-1-yl)phenyl]piperazin-1-yl]-3-oxopropyl]-8-methyl-3,4-dihydro-1H-isoquinolin-6-yl]-5H-pyrrolo[2,3-b]pyrazin-7-yl]-N,N,2-trimethylbenzamide](/img/structure/B12365703.png)
![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-cyclohexyl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B12365705.png)
![4-anilino-N-cyclopropyl-6-[4-[4-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxymethyl]triazol-1-yl]butylcarbamoyl]-3-fluorophenyl]-7-fluoroquinoline-3-carboxamide](/img/structure/B12365706.png)
![4-[3-[4-(1-Ethyl-2-phenylindol-3-yl)-7-methoxyquinazolin-6-yl]oxypropyl]morpholine](/img/structure/B12365708.png)


